molecular formula C9H15F3O B8314234 1-Ethyl-4-trifluoromethylcyclohexanol

1-Ethyl-4-trifluoromethylcyclohexanol

Cat. No.: B8314234
M. Wt: 196.21 g/mol
InChI Key: SBIFTJQCCYQJGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-4-trifluoromethylcyclohexanol is a substituted cyclohexanol derivative featuring an ethyl group at the 1-position and a trifluoromethyl (-CF₃) group at the 4-position of the cyclohexane ring. The hydroxyl group at the cyclohexanol core enables hydrogen bonding, influencing solubility and reactivity.

Properties

Molecular Formula

C9H15F3O

Molecular Weight

196.21 g/mol

IUPAC Name

1-ethyl-4-(trifluoromethyl)cyclohexan-1-ol

InChI

InChI=1S/C9H15F3O/c1-2-8(13)5-3-7(4-6-8)9(10,11)12/h7,13H,2-6H2,1H3

InChI Key

SBIFTJQCCYQJGS-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCC(CC1)C(F)(F)F)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Differences

Compound Name Molecular Formula Molecular Weight Substituents Functional Group Key Properties (Inferred/Reported)
1-Ethyl-4-trifluoromethylcyclohexanol C₉H₁₅F₃O ~196 g/mol* 1-ethyl, 4-CF₃ Alcohol (-OH) High lipophilicity; moderate polarity
4-Methylcyclohexanol C₇H₁₄O 114.18 g/mol 4-methyl Alcohol (-OH) Density: 0.914 g/cm³ (cis/trans mixture)
2-Methylcyclohexanone C₇H₁₂O 112.16 g/mol 2-methyl Ketone (C=O) Boiling point: 164°C; Flash point: 48°C
1-(3,4-Dichlorophenyl)-4-ethylcyclohexanol C₁₄H₁₈Cl₂O ~281.2 g/mol* 4-ethyl, 1-(3,4-dichlorophenyl) Alcohol (-OH) Enhanced steric bulk; potential bioactivity

*Calculated based on molecular formulas.

Key Observations:
  • Substituent Effects: The trifluoromethyl group in the target compound increases molecular weight and lipophilicity compared to 4-Methylcyclohexanol’s methyl group. This enhances membrane permeability, a critical factor in pharmaceutical applications. Chlorine vs. Fluorine: 1-(3,4-Dichlorophenyl)-4-ethylcyclohexanol () has dichlorophenyl substituents, which are heavier and more polarizable than trifluoromethyl. This may increase binding affinity in pesticidal applications but reduce metabolic stability compared to fluorine .
  • Functional Group Impact: Alcohol vs. Ketone: 2-Methylcyclohexanone () lacks hydrogen-bonding capability due to its ketone group, resulting in a lower boiling point (164°C) compared to alcohols like 4-Methylcyclohexanol (expected higher bp due to -OH) .

Physicochemical Properties

Property This compound 4-Methylcyclohexanol 2-Methylcyclohexanone 1-(3,4-Dichlorophenyl)-4-ethylcyclohexanol
Boiling Point ~200–220°C* Not reported 164°C Not reported
Density ~1.1–1.3 g/cm³* 0.914 g/cm³ 0.923–0.928 g/cm³ Not reported
Solubility Low in water; high in organic solvents Moderate in alcohols Miscible with organics Low water solubility
Reactivity Acidic -OH (pKa ~12–14*) Typical alcohol Ketone oxidation Stable; slow oxidation

*Estimated based on substituent effects.

Analysis:
  • Boiling Point: The target compound’s higher molecular weight and -CF₃ group may elevate its boiling point compared to 4-Methylcyclohexanol, though steric effects could offset this trend.
  • Acidity: The electron-withdrawing -CF₃ group increases the acidity of the -OH group (lower pKa) relative to 4-Methylcyclohexanol.

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